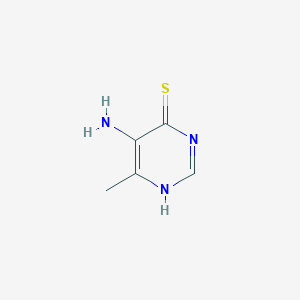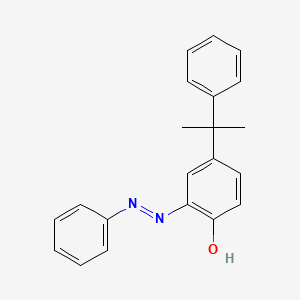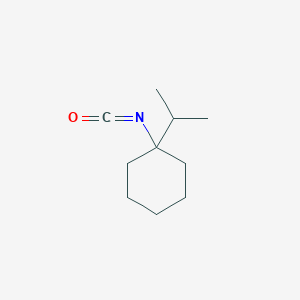![molecular formula C9H18N2 B13947320 (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-6-azaspiro[34]octan-2-yl)methanamine is a chemical compound with the molecular formula C9H18N2 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methyl-6-azaspiro[3.4]octan-2-one with a suitable amine source. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
化学反応の分析
Types of Reactions
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may yield secondary or tertiary amines.
科学的研究の応用
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanamine: Similar spirocyclic structure with a benzyl group.
(6-Oxaspiro[3.4]octan-2-yl)methanamine: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methyl group, which may influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(6-methyl-6-azaspiro[3.4]octan-2-yl)methanamine |
InChI |
InChI=1S/C9H18N2/c1-11-3-2-9(7-11)4-8(5-9)6-10/h8H,2-7,10H2,1H3 |
InChIキー |
ZOPZVAAAIDOABW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(C1)CC(C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



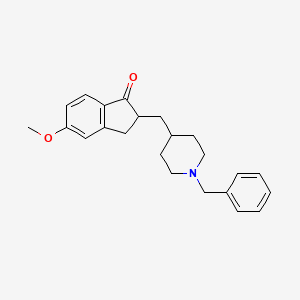
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
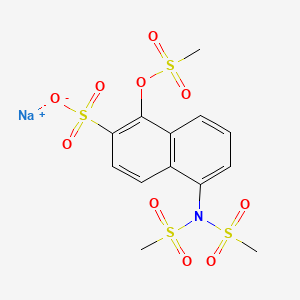
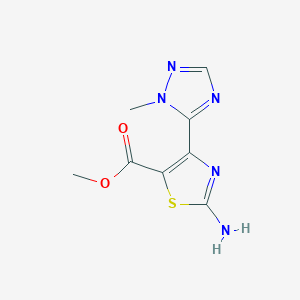
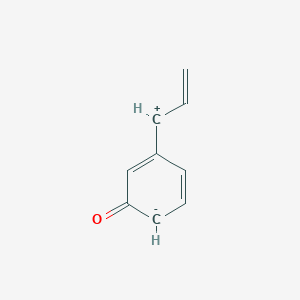
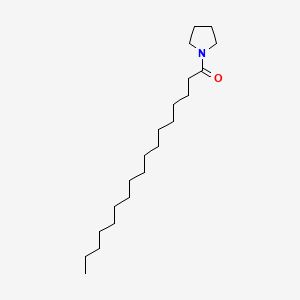
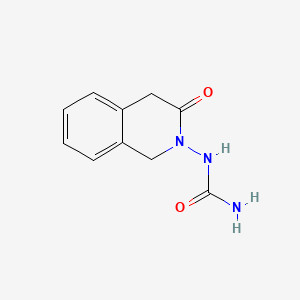


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
